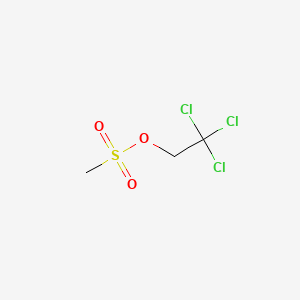
Ethanol, 2,2,2-trichloro-, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2-methylsulfonyloxy-ethane is an organic compound with the molecular formula C3H5Cl3O3S. It is a colorless liquid that has been used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methylsulfonyloxy-ethane can be synthesized through the chlorination of 2-methylsulfonyloxy-ethane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,1,1-trichloro-2-methylsulfonyloxy-ethane involves large-scale chlorination processes. The raw materials are fed into a reactor where they are exposed to chlorine gas. The reaction is monitored and controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2-methylsulfonyloxy-ethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: It can be reduced to form simpler compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted ethane derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include simpler hydrocarbons and alcohols.
Scientific Research Applications
1,1,1-Trichloro-2-methylsulfonyloxy-ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in studies involving the effects of chlorinated compounds on biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-trichloro-2-methylsulfonyloxy-ethane involves its interaction with molecular targets in biological systems. It can act as an alkylating agent, reacting with nucleophiles such as DNA, proteins, and other cellular components. This interaction can lead to various biological effects, including cytotoxicity and mutagenicity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A similar compound with three chlorine atoms attached to an ethane backbone.
1,1,2-Trichloroethane: Another isomer with a different arrangement of chlorine atoms.
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar chlorinated structure.
Uniqueness
1,1,1-Trichloro-2-methylsulfonyloxy-ethane is unique due to the presence of the methylsulfonyloxy group, which imparts different chemical properties compared to other trichloroethane derivatives. This functional group allows for specific reactivity and applications in various fields.
Biological Activity
Ethanol, 2,2,2-trichloro-, methanesulfonate (CAS Number: 71416659) is a chlorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its toxicity, biochemical interactions, and potential therapeutic applications.
- Molecular Formula : C3H5Cl3O3S
- Molecular Weight : 207.49 g/mol
- Structure : The compound features a trichloroethyl group attached to an ethanol backbone with a methanesulfonate moiety.
Biological Activity Overview
The biological activity of this compound primarily revolves around its toxicological effects and metabolic pathways. The following sections detail key findings from various studies regarding its toxicity and biological interactions.
Toxicity Studies
- Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity in experimental animals. The oral LD50 values in rats have been reported at approximately 11,800 mg/kg . Dermal exposure shows minimal irritation effects.
- Chronic Exposure : Long-term exposure studies reveal that high doses (up to 4,000 mg/kg/day) can lead to significant liver changes such as hepatocellular hypertrophy and cytoplasmic vacuolization .
- Reproductive Toxicity : While conventional reproductive toxicity tests have not been extensively performed, some studies suggest potential mild effects on male reproductive organs at elevated doses .
Metabolic Pathways
The metabolism of this compound involves several enzymatic reactions leading to the formation of various metabolites. Key enzymes include UDP-glucuronosyltransferases (UGTs), which are crucial for the conjugation and elimination of xenobiotics .
| Metabolite | Enzyme Involved | Function |
|---|---|---|
| Trichloroethanol glucuronide | UGT2B7 | Conjugation and elimination of toxic compounds |
| Trichloroacetic acid | Alcohol dehydrogenase | Metabolite associated with toxicity |
Environmental Impact
This compound is also relevant in environmental contexts due to its widespread use in industrial applications. Its presence as a contaminant in groundwater has raised concerns about human exposure and health risks associated with trichloroethylene-related compounds .
Properties
CAS No. |
57392-58-2 |
|---|---|
Molecular Formula |
C3H5Cl3O3S |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl methanesulfonate |
InChI |
InChI=1S/C3H5Cl3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3 |
InChI Key |
WSOBLQNNNMEZAF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















